molecular formula C9H7FN2O B6149810 6-fluoro-5-methyl-3,4-dihydroquinazolin-4-one CAS No. 2172393-52-9

6-fluoro-5-methyl-3,4-dihydroquinazolin-4-one

Cat. No.: B6149810
CAS No.: 2172393-52-9
M. Wt: 178.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-fluoro-5-methyl-3,4-dihydroquinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 6-fluoro-5-methyl-3,4-dihydroquinazolin-4-one typically involves the amidation and cyclization of 2-aminobenzoic acid derivatives. One common method includes the following steps :

    Amidation: 2-aminobenzoic acid derivatives are coupled with the appropriate acid chloride to generate substituted anthranilates.

    Cyclization: The substituted anthranilates undergo cyclization by treatment with acetic anhydride under reflux to afford benzoxazin-4-ones.

    Formation of Quinazolinone: The benzoxazinones are then treated with ammonia solution to yield the quinazolinone derivatives.

Chemical Reactions Analysis

6-fluoro-5-methyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including :

    Oxidation: This compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can convert quinazolinones to dihydroquinazolinones.

    Substitution: Electrophilic substitution reactions can occur at different positions on the quinazolinone ring, leading to various substituted derivatives.

    Cycloaddition: Cycloaddition reactions can form complex heterocyclic structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens.

Scientific Research Applications

6-fluoro-5-methyl-3,4-dihydroquinazolin-4-one has several scientific research applications :

    Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: This compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Quinazolinone derivatives are studied for their potential use in treating central nervous system diseases due to their ability to penetrate the blood-brain barrier.

    Industry: It is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-fluoro-5-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways . Quinazolinones are known to inhibit enzymes like dihydrofolate reductase and protein kinases, which play crucial roles in cell proliferation and survival. By inhibiting these enzymes, quinazolinones can exert anticancer and antimicrobial effects.

Comparison with Similar Compounds

6-fluoro-5-methyl-3,4-dihydroquinazolin-4-one can be compared with other quinazolinone derivatives :

    6-chloro-5-methyl-3,4-dihydroquinazolin-4-one: Similar in structure but with a chlorine atom instead of fluorine, this compound exhibits different biological activities.

    5-methyl-3,4-dihydroquinazolin-4-one: Lacks the fluorine atom, resulting in variations in its chemical reactivity and biological properties.

    6-fluoro-3,4-dihydroquinazolin-4-one: Similar but without the methyl group, leading to differences in its pharmacological profile.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical behavior and biological activity.

Properties

CAS No.

2172393-52-9

Molecular Formula

C9H7FN2O

Molecular Weight

178.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.